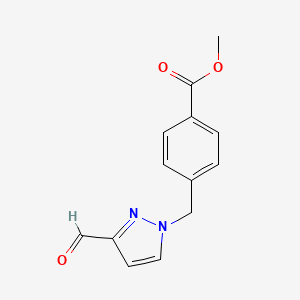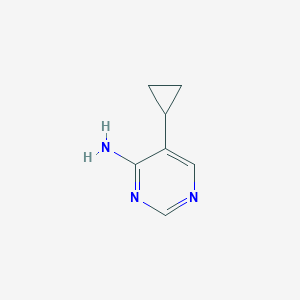![molecular formula C15H17ClN2O B13633148 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)
3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminomethyl group attached to a biphenyl structure, which is further modified with a carboxamide group and a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine or ammonia.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the biphenyl core.
科学的研究の応用
3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
- **1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2’-(aminosulfonyl)[1,1’-biphenyl)]-1H-pyrazole-5-carboxyamide (DPC602)
Uniqueness
3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound for various applications.
特性
分子式 |
C15H17ClN2O |
|---|---|
分子量 |
276.76 g/mol |
IUPAC名 |
2-[3-(aminomethyl)phenyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-17-15(18)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16;/h2-9H,10,16H2,1H3,(H,17,18);1H |
InChIキー |
FHKPUEQTHPBYNJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC=C1C2=CC=CC(=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


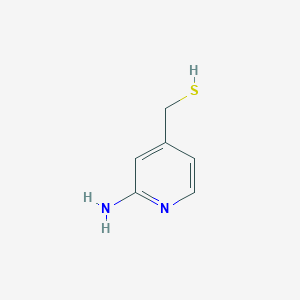
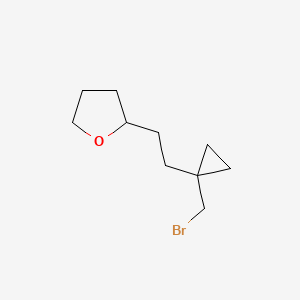
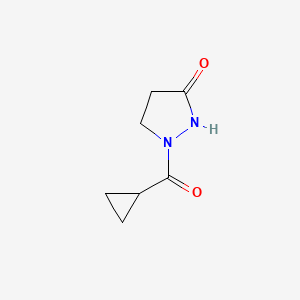

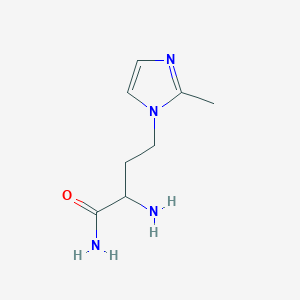

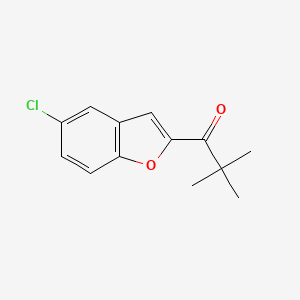
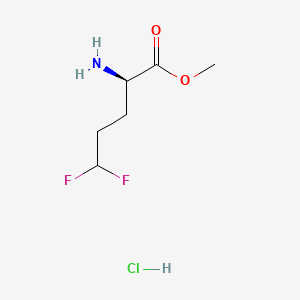
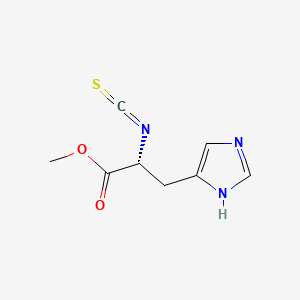
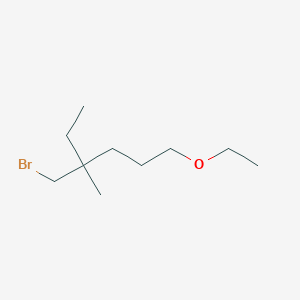
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
